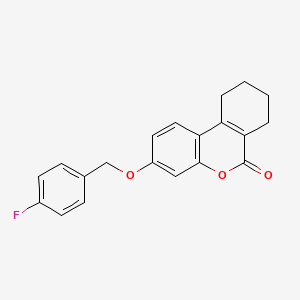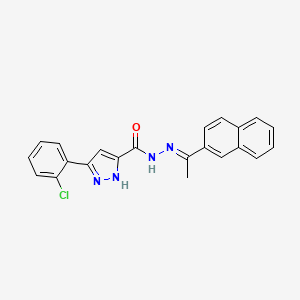![molecular formula C20H27N2+ B11665505 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-(3-methylbutyl)pyridinium](/img/structure/B11665505.png)
2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-(3-methylbutyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridinium ion through an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the dimethylaminophenyl group and the pyridinium ion. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl compound.
Introduction of the Pyridinium Ion: The next step involves the introduction of the pyridinium ion. This can be done through a nucleophilic substitution reaction, where the ethenyl compound reacts with a pyridine derivative under basic conditions.
Final Modifications: The final step may involve additional modifications to introduce the 3-methylbutyl group, which can be achieved through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-(3-メチルブチル)ピリジニウムは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にピリジニウム環で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: アセトニトリルなどの適切な溶媒の存在下でのハロゲン化物やアミンなどの求核剤。
生成される主要な生成物
酸化: この化合物の酸化された誘導体。カルボン酸またはケトンの形成につながる可能性があります。
還元: 対応するアミンまたはアルコールなどの還元された誘導体。
置換: さまざまな官能基を持つ置換ピリジニウム塩。
4. 科学研究の応用
2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-(3-メチルブチル)ピリジニウムは、いくつかの科学研究の応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性を研究されています。
医学: 特に創薬における潜在的な治療用途について調査されています。
産業: 染料やポリマーなどの新しい材料の開発に利用されています。
科学的研究の応用
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a fluorescent probe or marker in biological studies, helping to visualize and track biological processes.
Industry: It can be used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-(3-メチルブチル)ピリジニウムの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、細胞膜、酵素、または受容体と相互作用し、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムは、特定の用途と研究されている生物系によって異なります。
6. 類似の化合物との比較
類似の化合物
- 2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-ブチルピリジニウム
- 2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-ヘキシルピリジニウム
- 2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-オクチルピリジニウム
独自性
2-{(E)-2-[4-(ジメチルアミノ)フェニル]エテニル}-1-(3-メチルブチル)ピリジニウムは、3-メチルブチル基の存在により、独特です。この基は、特定の立体および電子特性を付与します。
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Steviol glycoside: Responsible for the sweet taste of Stevia leaves.
Various semiconductor materials: Composed of elements from different species, used in electronic applications.
Uniqueness
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1-(3-METHYLBUTYL)PYRIDIN-1-IUM is unique due to its specific combination of functional groups and structural features The presence of the dimethylamino group, ethenyl linkage, and pyridinium ion provides distinct chemical properties and reactivity, setting it apart from other similar compounds
特性
分子式 |
C20H27N2+ |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-2-[1-(3-methylbutyl)pyridin-1-ium-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C20H27N2/c1-17(2)14-16-22-15-6-5-7-20(22)13-10-18-8-11-19(12-9-18)21(3)4/h5-13,15,17H,14,16H2,1-4H3/q+1 |
InChIキー |
ZHDVXQGSDBZJAD-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
正規SMILES |
CC(C)CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)
![2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11665430.png)

![Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11665437.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665442.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11665444.png)
![1-hexyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11665452.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665458.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665472.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665480.png)


![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665493.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665498.png)
